molecular formula C16H18N4O4S B2914593 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448126-19-9

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2914593
CAS No.: 1448126-19-9
M. Wt: 362.4
InChI Key: GVLYIUFVSOGALX-UHFFFAOYSA-N
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused bicyclic indazole core and a benzo[d]oxazole-2-one moiety. The indazole ring (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl) is substituted with a methyl group at the N1 position, while the benzo[d]oxazole-2-one system is sulfonated at the 5-position.

The sulfonamide group (–SO₂NH₂) is a critical functional moiety, often associated with hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-20-14-5-3-2-4-11(14)13(19-20)9-17-25(22,23)10-6-7-15-12(8-10)18-16(21)24-15/h6-8,17H,2-5,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLYIUFVSOGALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indazole ring followed by the introduction of the benzoxazole and sulfonamide groups. One common synthetic route involves the cyclization of an appropriate indazole precursor with a suitable benzoxazole derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound. These derivatives may exhibit different biological and chemical properties.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, for instance, can bind to enzymes or receptors, inhibiting their activity. The indazole and benzoxazole rings may also play a role in the compound's biological activity by interacting with cellular components.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationship (SAR) :

  • The indazole core enhances kinase inhibition, while benzo[d]oxazole-sulfonamide fragments favor carbonic anhydrase targeting. Hybridization of these moieties may broaden target selectivity .
  • Methyl substitution on the indazole N1 position reduces steric hindrance, improving binding pocket accommodation .

Limitations of Structural Similarity: Despite high Tanimoto scores (>0.8), minor structural variations (e.g., triazole vs. indazole) can drastically alter bioactivity, underscoring the need for multi-parametric profiling (e.g., bioactivity clustering + MS/MS) .

Therapeutic Potential: The target compound’s kinase inhibitory profile suggests applications in oncology, while its sulfonamide moiety may confer anti-glaucoma properties if repurposed .

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